![molecular formula C9H13N3OS B5567516 acetone O-[6-methyl-2-(methylthio)-4-pyrimidinyl]oxime](/img/structure/B5567516.png)

acetone O-[6-methyl-2-(methylthio)-4-pyrimidinyl]oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetone oximes and their derivatives, including pyrimidinyl oximes, are significant in organic synthesis, offering pathways to various heterocyclic compounds and serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The study of these compounds, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties, contributes to a deeper understanding of their potential applications and functionalities.

Synthesis Analysis

Synthesis of oxime derivatives often involves the condensation of acetone with hydroxylamine in the presence of various catalysts or under specific conditions to introduce the oxime functionality. Subsequent modifications, such as methylation or reaction with sulfur-containing compounds, can introduce the methylthio group and the pyrimidinyl moiety. For example, the synthesis of related pyrimidinone and oxazinone derivatives has been explored through condensation reactions using specific starting materials and catalysts, highlighting the versatility of these synthesis pathways (Hossan et al., 2012).

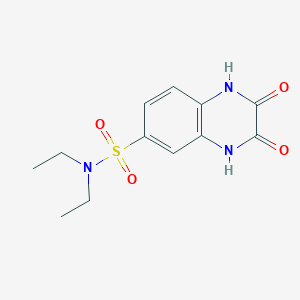

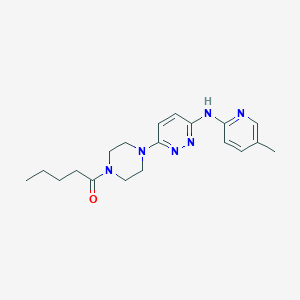

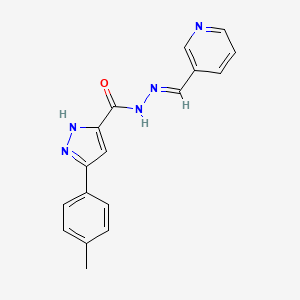

Molecular Structure Analysis

The molecular structure of acetone oximes and related derivatives can be analyzed using various spectroscopic techniques, including NMR and X-ray crystallography. These techniques provide insights into the molecular configurations, geometries, and electronic structures of the compounds, which are crucial for understanding their reactivity and interactions. The molecular docking studies, for example, can elucidate the interaction mechanisms and binding affinities of these compounds with biological targets (Korkmaz et al., 2022).

Chemical Reactions and Properties

Oxime derivatives participate in various chemical reactions, including nucleophilic additions, cycloadditions, and rearrangements. These reactions can significantly alter the chemical properties of the compounds, leading to the formation of new functional groups or molecular frameworks. The reactivity of the oxime group, in particular, allows for transformations into ketones, alcohols, amines, and heterocycles, expanding the utility of these compounds in synthetic chemistry (Neufeldt & Sanford, 2010).

科学的研究の応用

Organic Synthesis and Chemical Transformations

- Oxime Derivatives and Isomerization : Oximinoketones related to Diacetoamine are crucial intermediates in organic synthesis, displaying transformation capabilities under mild acid conditions to produce various compounds including acetone, ammonia, and salts of oximino derivatives (Hancox, 1950).

- C-H Bond Functionalization : O-Acetyl oximes act as directing groups for palladium-catalyzed C-H functionalization, leading to ortho- or beta-functionalized ketones, alcohols, amines, and heterocycles (Neufeldt & Sanford, 2010).

- Antimicrobial Compound Synthesis : New pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from citrazinic acid, have shown significant antimicrobial activities (Hossan et al., 2012).

Catalysis and Material Science

- Palladation of Oximes : Studies on the palladation of oximes, including acetone oxime O-allyl ethers, reveal insights into regiospecific reactions important for material science and catalysis (Constable et al., 1978).

- Solid-State NMR Studies : The reactions of acetone oxime on CuZSM-5 and HZSM-5 surfaces, relevant to catalytic reduction processes, have been elucidated using solid-state NMR, showing different product formations under various conditions (Wu & Larsen, 1999).

Environmental Chemistry

- Atmospheric and Marine Processes : The role of acetone oxime derivatives in atmospheric chemistry and their environmental implications, including their formation and degradation processes, are critical for understanding tropospheric chemistry and the marine environment's response to organic compounds (Hudson et al., 2007).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxypropan-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-6(2)12-13-8-5-7(3)10-9(11-8)14-4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKKORQYWQVALC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)ON=C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)

![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)

![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)

![(1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)

![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)

![3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5567479.png)

![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-3-methylisoxazole-5-carboxamide](/img/structure/B5567494.png)

![N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5567496.png)

![4-{4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5567529.png)

![3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone](/img/structure/B5567536.png)

![2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide](/img/structure/B5567540.png)